![molecular formula C17H10Br2N2O3 B2639957 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 899356-40-2](/img/structure/B2639957.png)
7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidin-4(5H)-ones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclization: The brominated intermediate undergoes cyclization to form the chromeno[2,3-d]pyrimidin-4(5H)-one core structure. This step often involves the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions
Reduction: LiAlH4, NaBH4, anhydrous conditions
Substitution: NaOCH3, KSCN, polar aprotic solvents
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of de-brominated derivatives
Substitution: Formation of substituted derivatives with various functional groups
科学研究应用
Physical Properties
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
Anticancer Activity
Recent studies have indicated that derivatives of chromeno[2,3-d]pyrimidines exhibit significant anticancer properties. The presence of bromine and hydroxy groups in the structure of 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one enhances its interaction with biological targets involved in cancer pathways. For instance, compounds with similar structures have been evaluated for their inhibitory effects on various protein kinases associated with cancer proliferation, such as DYRK1A and GSK3α/β .
Kinase Inhibition
The compound has shown promise as a selective inhibitor for several kinases implicated in metabolic disorders and cancer. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various tumor cell lines, suggesting their potential as therapeutic agents against malignancies .
Synthesis of Hybrid Catalysts
The synthesis of hybrid catalysts incorporating the chromeno[2,3-d]pyrimidine scaffold has been explored for enhancing reaction efficiencies in organic synthesis. These catalysts facilitate the formation of other biologically active compounds, showcasing the versatility of the chromeno framework in synthetic chemistry .
Neuroprotective Effects
Research indicates that certain derivatives of this compound may possess neuroprotective properties by modulating pathways involved in neurodegenerative diseases. Compounds with similar structural motifs have been investigated for their ability to inhibit enzymes linked to neuroinflammation and oxidative stress .
Case Study 1: Antitumor Activity
In a study evaluating various chromeno derivatives, this compound exhibited IC50 values below 10 µM against several cancer cell lines, including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). This highlights its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Kinase Selectivity
A comparative analysis of kinase inhibitors revealed that derivatives of the chromeno[2,3-d]pyrimidine scaffold displayed selective inhibition profiles. For example, one derivative was found to inhibit DYRK1A with an IC50 value significantly lower than that of traditional inhibitors like Roscovitine, indicating a promising avenue for drug development targeting specific kinases involved in disease pathways .
作用机制
The mechanism of action of 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease pathways and cellular functions.
相似化合物的比较
Similar Compounds
- 5-bromo-2-hydroxybenzophenone
- 2,5-dibromo-2-hydroxyacetophenone
- (5-bromo-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone
Uniqueness
7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is unique due to its specific structural features, including the chromeno[2,3-d]pyrimidin-4(5H)-one core and the presence of multiple bromine atoms and a hydroxyphenyl group
生物活性
7-Bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one, also known as E139-0031, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological effects, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C17H11Br2N2O3. The compound features a complex chromeno-pyrimidinone structure, which is critical for its biological activity. The presence of bromine and hydroxyl groups may influence its interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on chromenone derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanism of action for this compound remains to be fully elucidated but may involve the modulation of signaling pathways associated with tumor growth.
Antimicrobial Activity
The antimicrobial potential of chromenone derivatives has been explored in several studies. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial and fungal strains. This suggests a possible application in treating infections or as an adjunct to existing antimicrobial therapies.
Enzyme Inhibition
Chromeno derivatives have been identified as inhibitors of certain enzymes involved in cancer progression and inflammation. For example, DNA-dependent protein kinase (DNA-PK) inhibitors derived from chromenones have been noted for their potential in cancer therapy. The inhibition of such enzymes can disrupt critical cellular processes, leading to reduced tumor growth and improved therapeutic outcomes.
Case Studies
- In vitro Studies : A study involving structurally similar compounds demonstrated significant cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the induction of oxidative stress and apoptosis.
- Animal Models : In vivo studies using animal models have shown that related chromenone compounds reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents.
Data Tables
属性
IUPAC Name |
7-bromo-2-(5-bromo-2-hydroxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br2N2O3/c18-9-2-4-14-8(5-9)6-12-16(23)20-15(21-17(12)24-14)11-7-10(19)1-3-13(11)22/h1-5,7,22H,6H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNNKGUMLKMTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC3=C1C(=O)NC(=N3)C4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。